molecular formula C25H23N3O3S B2410024 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole CAS No. 380575-28-0

2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2410024
CAS No.: 380575-28-0
M. Wt: 445.54
InChI Key: YXUSLNGFPNPQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-32(30,22-14-8-3-9-15-22)24-25(31-23(26-24)20-10-4-1-5-11-20)28-18-16-27(17-19-28)21-12-6-2-7-13-21/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUSLNGFPNPQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, examining its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxazole ring, a phenyl group, and a piperazine moiety. Its molecular formula is C23H24N2O3SC_{23}H_{24}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets. The presence of the piperazine ring suggests potential activity at serotonin receptors, which are known to be involved in mood regulation and anxiety disorders . Additionally, the sulfonyl group may enhance the compound's ability to interact with proteins involved in inflammatory processes .

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of oxazole derivatives identified compounds that induce apoptosis in cancer cells. For instance, derivatives similar to this compound demonstrated significant tumor growth inhibition in xenograft models . Specifically, one derivative achieved a growth inhibition rate of 63% at a dosage of 50 mg/kg in human colorectal cancer models.

Analgesic Properties

The analgesic activity of related compounds has been assessed through various pharmacological tests. In studies utilizing the writhing test and hot plate test, compounds featuring similar structural motifs exhibited notable analgesic effects, suggesting that this compound may also possess pain-relieving properties . Molecular docking simulations have indicated potential binding affinities to COX-2 and other pain-related targets.

Neuropharmacological Effects

Given its structural similarities to known psychoactive substances, this compound may influence neurotransmitter systems. The piperazine component is associated with modulation of serotonin pathways, which could be beneficial in treating mood disorders such as depression and anxiety .

Safety and Toxicity

Acute toxicity studies conducted on related oxazole compounds have shown low toxicity profiles, with no significant adverse effects observed in animal models . This aspect is crucial for considering clinical applications.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Colorectal Cancer Model : A derivative showed promising results in inhibiting tumor growth, leading to further investigation into its mechanism involving apoptosis induction.
  • Pain Management : In preclinical pain models, compounds similar to this compound demonstrated significant analgesic effects compared to controls.

Scientific Research Applications

Biological Activities

Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic and anti-inflammatory effects of oxazole derivatives. For instance, similar compounds have demonstrated significant activity in reducing pain and inflammation in animal models. The analgesic activity is often evaluated using the writhing test and hot plate test, showing promising results compared to standard analgesics like pentazocine and aspirin .

Anticancer Activity
The compound’s structure suggests potential anticancer properties. Research involving oxazole derivatives has shown that certain analogs exhibit cytotoxic effects against various cancer cell lines, including those from the NCI-60 human cancer cell line panel. Compounds with specific substitutions have been noted to enhance their potency, indicating a structure-activity relationship that could be exploited for developing new anticancer agents .

Neuropharmacological Effects
The piperazine moiety present in the compound is known for its interactions with neurotransmitter systems, particularly dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia or depression. Studies on related compounds have indicated that they can modulate dopaminergic activity, which is crucial for developing antipsychotic medications .

Therapeutic Applications

Given its diverse biological activities, 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has several potential therapeutic applications:

Therapeutic Area Potential Application
Pain ManagementAnalgesics
InflammationAnti-inflammatory agents
Cancer TherapyAnticancer drugs
Neurological DisordersAntipsychotic agents

Case Studies

  • Analgesic Activity Study : In a study evaluating the analgesic properties of oxazole derivatives, it was found that specific modifications led to enhanced efficacy compared to traditional analgesics. The study utilized both acute toxicity assessments and histopathological evaluations to confirm safety profiles alongside efficacy .
  • Cytotoxicity Assessment : A series of synthesized oxazole derivatives were tested against the NCI-60 cancer cell line panel. Notably, one compound demonstrated twice the potency of another analog, indicating significant promise for further development as an anticancer agent .
  • Neuropharmacological Evaluation : Research into compounds with similar structures has shown modulation of dopamine receptors, suggesting potential for treating psychiatric disorders. These findings highlight the need for further exploration into this compound's effects on neurotransmission .

Q & A

Q. What are the common synthetic routes for synthesizing 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole?

The synthesis typically involves multi-step reactions:

  • Oxazole ring formation : Cyclization of precursors (e.g., bromoacetophenone derivatives) under acidic or basic conditions, often using catalysts like silver carbonate for 5-endo cyclization .
  • Sulfonyl group introduction : Reaction of the oxazole intermediate with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
  • Piperazine substitution : Coupling the intermediate with 4-phenylpiperazine via nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm substituent positions and aromatic/heterocyclic frameworks. For example, the sulfonyl group causes deshielding of adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Software like SHELXL refines crystal structures, resolving bond lengths and angles. Programs like WinGX and ORTEP visualize anisotropic displacement ellipsoids .

Q. What in vitro assays are employed to screen its biological activity?

  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases to evaluate binding affinity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural determination?

  • Disorder modeling : SHELXL’s PART instruction partitions disordered atoms, while restraints (e.g., SIMU, DELU) maintain reasonable geometry .
  • Twinning analysis : WinGX integrates PLATON to detect twinning ratios. Refinement in SHELXL uses HKLF 5 format for twinned data .
  • Validation tools : CheckCIF identifies geometric outliers, and Mercury visualizes electron density maps to validate atomic positions .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target active sites (e.g., kinases, GPCRs). Rigid-body docking is followed by induced-fit refinement .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulates binding stability over 100+ ns, analyzing root-mean-square deviation (RMSD) and hydrogen bond occupancy .
  • Pharmacophore modeling : MOE or Phase identifies critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen, π-π stacking with phenyl groups) .

Q. How can reaction conditions be optimized for introducing the sulfonyl group while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance sulfonyl chloride reactivity without hydrolysis .
  • Catalyst screening : Bases like DMAP or NaH improve nucleophilicity of the oxazole intermediate .
  • Temperature control : Reactions at 0–5°C suppress undesired sulfonation of sensitive groups (e.g., piperazine) .
  • By-product analysis : HPLC or TLC monitors reaction progress, with column chromatography (silica gel, ethyl acetate/hexane) purifying the final product .

Methodological Notes

  • Synthesis reproducibility : Use Schlenk lines for air-sensitive steps (e.g., palladium-catalyzed coupling) .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
  • Ethical screening : Follow OECD guidelines (e.g., Daphnia magna acute toxicity tests) for preliminary ecotoxicology profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.